molecular formula C10H14ClNO4S3 B2410402 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448035-82-2

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2410402
CAS No.: 1448035-82-2
M. Wt: 343.86
InChI Key: WMEZOOJAPCPMDD-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 5-chlorothiophen-2-ylsulfonyl group and a methylsulfonyl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

    Formation of the 5-chlorothiophen-2-ylsulfonyl intermediate: This step involves the chlorination of thiophene followed by sulfonylation to introduce the sulfonyl group.

    Attachment to the piperidine ring: The 5-chlorothiophen-2-ylsulfonyl intermediate is then reacted with piperidine under suitable conditions to form the desired compound.

    Introduction of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid: This compound shares the 5-chlorothiophen-2-ylsulfonyl group but differs in the ring structure.

    5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)furan-2-carboxylic acid: Similar in having the 5-chlorothiophen-2-ylsulfonyl group but with a different core structure.

Uniqueness

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S3/c1-18(13,14)8-4-6-12(7-5-8)19(15,16)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEZOOJAPCPMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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